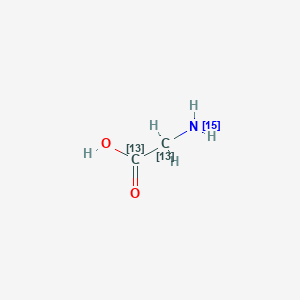

Glycine-13C2,15N

Descripción general

Descripción

Glycine-13C2,15N is a stable isotope-labeled form of glycine, where two carbon atoms are labeled with carbon-13 and the nitrogen atom is labeled with nitrogen-15. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-13C2,15N typically involves the incorporation of isotopically labeled precursors. One common method is the reaction of isotopically labeled formaldehyde (13CH2O) with isotopically labeled ammonia (15NH3) in the presence of a catalyst to form isotopically labeled glycine . The reaction conditions often require controlled temperatures and pressures to ensure the incorporation of the isotopes into the glycine molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity isotopically labeled precursors and advanced catalytic systems to achieve high yields and purity of the final product. The production process is optimized to minimize the loss of isotopes and ensure the consistency of the isotopic labeling .

Análisis De Reacciones Químicas

Types of Reactions

Glycine-13C2,15N undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glyoxylate and ammonia.

Reduction: It can be reduced to form serine.

Substitution: This compound can participate in substitution reactions to form derivatives such as N-methylglycine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate under acidic conditions.

Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

Substitution: Substitution reactions often involve alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Glyoxylate and ammonia.

Reduction: Serine.

Substitution: N-methylglycine and other derivatives.

Aplicaciones Científicas De Investigación

Plant Nitrogen Uptake Studies

One of the primary applications of Glycine-13C2,15N is in studying nitrogen uptake mechanisms in plants. Research has demonstrated that plants can absorb intact glycine molecules directly from the soil, challenging the traditional view that plants rely solely on inorganic nitrogen sources such as ammonium and nitrate.

Case Study: Uptake Patterns in Tree Species

A study investigated the uptake of dual-labeled glycine (U-13C2,15N-glycine) by various tree species, including Pinus, Quercus, and Juglans. The results indicated that:

- Pinus exhibited the highest uptake rates of glycine compared to other nitrogen forms, with significant enrichment in both 13C and 15N.

- For Quercus and Larix, nitrate was the preferred nitrogen source, highlighting species-specific preferences for nitrogen forms.

- The study found that approximately 36% of glycine was absorbed intact by Pinus roots, indicating its relevance as a nitrogen source in forest ecosystems .

Soil Microbial Interactions

This compound plays a crucial role in understanding soil microbial dynamics and their interactions with plant roots. The isotopic labeling allows researchers to trace the transformation and mineralization processes of organic nitrogen sources.

Case Study: Glycine Uptake in Wheat

In field studies with wheat, researchers found that:

- At least 20% of the absorbed glycine-N was derived from intact glycine uptake.

- Gas chromatography-mass spectrometry (GC-MS) confirmed the presence of intact dual-labeled glycine in wheat roots.

- The study suggested that microbial metabolism significantly influences glycine availability and uptake efficiency by plants .

Metabolic Pathway Tracing

This compound is extensively used in metabolic studies to trace carbon and nitrogen pathways in various organisms. Its application extends to human health research, particularly in understanding amino acid metabolism and neurotransmitter synthesis.

Applications in Neurobiology

Glycine acts as an inhibitory neurotransmitter in the central nervous system (CNS). Studies utilizing labeled glycine have provided insights into:

- The synthesis pathways of neurotransmitters where glycine serves as a co-agonist alongside glutamate.

- Its role in metabolic processes related to neurodegenerative diseases .

Analytical Techniques

The use of this compound necessitates advanced analytical techniques for accurate measurement and interpretation of results. Common methods include:

- Nuclear Magnetic Resonance (NMR) : Utilized for studying molecular structures and dynamics.

- Mass Spectrometry (MS) : Essential for quantifying isotopic ratios and tracing metabolic pathways.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Employed for identifying intact molecules within biological samples .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Plant Nitrogen Uptake | Investigating how plants absorb nitrogen from organic sources like glycine | Species-specific preferences for nitrogen forms; intact uptake observed in certain species |

| Soil Microbial Interactions | Understanding how microbes influence nitrogen cycling and availability | Significant role of microbial metabolism in glycine uptake by plants |

| Metabolic Pathway Tracing | Tracing carbon and nitrogen pathways in human health and disease research | Insights into neurotransmitter synthesis involving glycine |

| Analytical Techniques | Utilizing NMR, MS, and GC-MS for precise measurement of isotopic labeling | Advanced methodologies essential for accurate data collection |

Mecanismo De Acción

The mechanism of action of Glycine-13C2,15N is primarily related to its role as a tracer in scientific studies. The isotopic labels allow researchers to track the movement and transformation of glycine within biological systems and chemical reactions. This enables detailed analysis of metabolic pathways, enzyme activities, and molecular interactions .

Comparación Con Compuestos Similares

Similar Compounds

Glycine-2-13C,15N: Similar isotopic labeling but with only one carbon labeled with carbon-13.

Glycine-13C2: Only the carbon atoms are labeled with carbon-13.

Glycine-15N: Only the nitrogen atom is labeled with nitrogen-15

Uniqueness

Glycine-13C2,15N is unique due to the dual isotopic labeling of both carbon and nitrogen atoms. This dual labeling provides more detailed information in studies compared to compounds with single isotopic labels. It allows for comprehensive tracking of both carbon and nitrogen atoms in metabolic and chemical processes, making it a valuable tool in research .

Actividad Biológica

Glycine-13C2,15N is a stable isotope-labeled form of glycine, an amino acid that plays a crucial role in various biological processes. This article explores its biological activity, including its metabolic pathways, physiological roles, and applications in research.

Overview of Glycine

Glycine is the simplest amino acid and serves multiple functions in human metabolism:

- Protein Synthesis : It is a building block for proteins.

- Neurotransmission : Acts as an inhibitory neurotransmitter in the central nervous system (CNS).

- Metabolic Role : Involved in the synthesis of purines and glutathione, and serves as a one-carbon donor in various metabolic reactions.

Metabolic Pathways

Glycine metabolism involves several key pathways, particularly its conversion to serine and its role in one-carbon metabolism. The use of isotopically labeled glycine allows researchers to trace these metabolic pathways effectively.

Glycine Decarboxylation and Conversion to Serine

Research has quantified the rates of glycine decarboxylation and its conversion to serine using stable isotope tracers. In a study involving healthy male volunteers, the following findings were reported:

- Glycine Decarboxylation Rate : Approximately 190 ± 41 μmol/(kg·h), accounting for about 39% of whole-body glycine flux.

- Conversion to Serine : The rate of serine synthesis from glycine was measured at 193 ± 28 μmol/(kg·h), which comprised 41% of the total glycine flux (463 ± 55 μmol/(kg·h)) .

Study on Urinary Oxalate Excretion

A study investigated the contribution of glycine metabolism to urinary oxalate excretion. Participants received primed, constant infusions of [1,2-13C2] glycine. Key results included:

- Infusion Protocol : Subjects were infused with varying doses of glycine over a period of five hours.

- Findings : The study aimed to determine whether increased plasma glycine levels would correlate with detectable levels of oxalate in urine. However, no significant conversion was detected at lower infusion rates .

Role in Plant Metabolism

This compound has also been used in agricultural studies to understand nitrogen uptake in plants. For instance:

- Experiment with Wheat : Tracer injections into soil showed how plants utilize labeled glycine for nitrogen assimilation, providing insights into nutrient cycling and plant growth .

Data Tables

The following table summarizes key findings from various studies involving this compound:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Glycine Metabolism in Humans | Infusion studies | Decarboxylation rate: 190 μmol/(kg·h) |

| Serine synthesis rate: 193 μmol/(kg·h) | ||

| Urinary Oxalate Contribution | Primed constant infusion | No significant detection at low infusion rates |

| Plant Nitrogen Uptake | Soil tracer injection | Demonstrated uptake preferences in wheat |

Propiedades

IUPAC Name |

2-(15N)azanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMQDGOQFOQNFH-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583952 | |

| Record name | (~13~C_2_,~15~N)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.045 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211057-02-2 | |

| Record name | (~13~C_2_,~15~N)Glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Glycine-13C2,15N a valuable tool for studying glyphosate degradation in soil?

A1: this compound is a stable isotope-labeled form of glycine, a naturally occurring amino acid. Its use as a tracer allows researchers to track its fate in the environment with high sensitivity. This is particularly relevant to glyphosate research because glycine is a key intermediate in one of the known biodegradation pathways of glyphosate. [] By introducing this compound into soil and monitoring its mineralization (conversion to carbon dioxide), researchers can gain insights into the activity and significance of the sarcosine/glycine pathway for glyphosate degradation. []

Q2: What did the research using this compound reveal about the sarcosine/glycine pathway in glyphosate degradation?

A2: The research showed that this compound mineralized rapidly in the soil, much faster than the labeled glyphosate or its primary degradation product, aminomethylphosphonic acid (AMPA). [] This rapid mineralization suggests that the sarcosine/glycine pathway is an active route for glyphosate degradation in the tested soil. Additionally, the research found that this pathway primarily led to the formation of harmless biogenic non-extractable residues (NERs), indicating a lower risk of persistent environmental contamination compared to the pathway leading to AMPA. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.